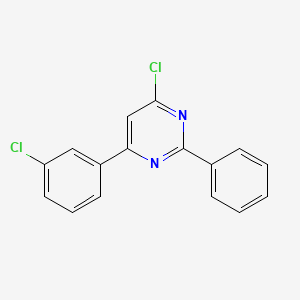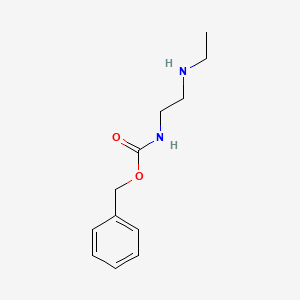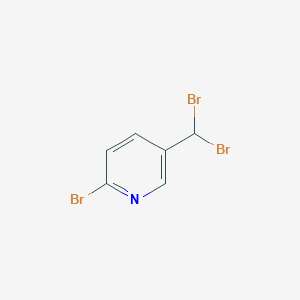
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(2-naphthalenyl)carbazole
Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(2-naphthalenyl)carbazole, also known as TMB-NC, is a fluorescent boron-dipyrromethene (BODIPY) derivative that has gained significant attention in scientific research due to its unique chemical properties. This compound has been widely used in various fields, including materials science, bioimaging, and organic electronics, due to its excellent photophysical properties, high quantum yield, and strong fluorescence emission.
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(2-naphthalenyl)carbazole involves the interaction of the compound with the target biomolecule, resulting in a change in its fluorescence emission. This change in fluorescence emission can be used to detect and quantify the target biomolecule.
Biochemical and physiological effects:
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(2-naphthalenyl)carbazole has been shown to have low cytotoxicity and high biocompatibility, making it an ideal fluorescent probe for bioimaging and sensing applications. It has been used to visualize cellular processes in live cells and tissues without affecting their viability or function.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(2-naphthalenyl)carbazole in lab experiments include its high sensitivity, selectivity, and biocompatibility. It is also easy to synthesize and modify for specific applications. The limitations include its cost and the need for specialized equipment for fluorescence imaging.
Future Directions
There are several future directions for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(2-naphthalenyl)carbazole research, including the development of new synthesis methods to improve yield and purity, the optimization of its photophysical properties for specific applications, and the exploration of its potential in drug delivery and therapeutics. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(2-naphthalenyl)carbazole can also be used in the development of new biosensors for disease diagnosis and monitoring.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(2-naphthalenyl)carbazole has been extensively used in scientific research as a fluorescent probe for bioimaging and sensing applications. It has been used to detect various biomolecules, such as proteins, nucleic acids, and enzymes, due to its high sensitivity and selectivity. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(2-naphthalenyl)carbazole has also been used as a fluorescent dye for live-cell imaging and tracking of cellular processes.
properties
IUPAC Name |
9-naphthalen-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26BNO2/c1-27(2)28(3,4)32-29(31-27)21-14-16-26-24(18-21)23-11-7-8-12-25(23)30(26)22-15-13-19-9-5-6-10-20(19)17-22/h5-18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYOLMUKRPIVQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC6=CC=CC=C6C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(2-naphthalenyl)carbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



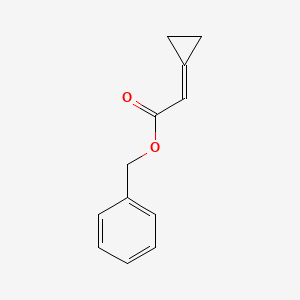

![2-Benzyl-2-azabicyclo[2.2.1]heptan-6-one](/img/structure/B3180273.png)
![Methyl 6-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3180277.png)

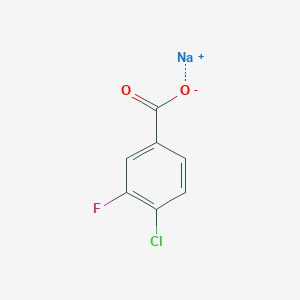
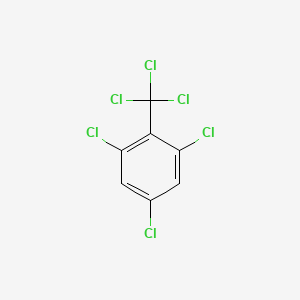
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B3180299.png)


